molecular formula C19H15O5- B12572323 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate CAS No. 192724-86-0

4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate

Cat. No.: B12572323
CAS No.: 192724-86-0
M. Wt: 323.3 g/mol
InChI Key: NGKAPFLZEDIENE-UHFFFAOYSA-M
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Description

4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate is a complex organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with a fused structure consisting of two benzene rings and one furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives.

    Alkene Formation: The pent-3-enoate moiety is introduced through reactions involving alkenes, such as Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert double bonds into single bonds or to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the methoxycarbonyl and pent-3-enoate groups.

    4-(Dibenzo[b,d]furan-2-yl)butanoic acid: A similar compound with a carboxylic acid group instead of the methoxycarbonyl group.

    3-(Dibenzo[b,d]furan-2-yl)propanoic acid: Another related compound with a shorter carbon chain.

Uniqueness

4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxycarbonyl group and the pent-3-enoate moiety allows for a wider range of chemical modifications and interactions compared to its simpler analogs.

Properties

CAS No.

192724-86-0

Molecular Formula

C19H15O5-

Molecular Weight

323.3 g/mol

IUPAC Name

4-dibenzofuran-2-yl-3-methoxycarbonylpent-3-enoate

InChI

InChI=1S/C19H16O5/c1-11(14(10-18(20)21)19(22)23-2)12-7-8-17-15(9-12)13-5-3-4-6-16(13)24-17/h3-9H,10H2,1-2H3,(H,20,21)/p-1

InChI Key

NGKAPFLZEDIENE-UHFFFAOYSA-M

Canonical SMILES

CC(=C(CC(=O)[O-])C(=O)OC)C1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

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